potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate
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Overview
Description
Potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate is a complex organic compound with a unique structure. It features a sulfanylpent-4-enylideneamino group linked to a trihydroxy oxan ring, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate typically involves multiple steps:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring with the desired stereochemistry.
Introduction of the sulfanylpent-4-enylideneamino group: This is achieved through a series of substitution reactions, where the sulfanyl group is introduced, followed by the enylideneamino group.
Final coupling: The final step involves coupling the two major fragments under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Where each step is carried out in separate reactors, and the intermediate products are purified before proceeding to the next step.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enylideneamino group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Functionalized oxan derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug development: Its unique structure allows it to be a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Diagnostic tools: Can be used in diagnostic assays to detect specific biomolecules.
Industry
Material science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a bioactive compound in agricultural applications.
Mechanism of Action
The compound exerts its effects through:
Molecular targets: It interacts with specific proteins or enzymes, altering their activity.
Pathways involved: It can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Glucosamine derivatives: Share the oxan ring structure but differ in the functional groups attached.
Sulfanyl compounds: Similar in having a sulfanyl group but differ in the rest of the structure.
Uniqueness
Structural complexity: The combination of the oxan ring with the sulfanylpent-4-enylideneamino group makes it unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its uniqueness.
Properties
Molecular Formula |
C11H18KNO9S2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate |
InChI |
InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19);/q;+1/p-1/b12-7+;/t6-,8-,9+,10-,11+;/m1./s1 |
InChI Key |
SJOUSOAVTHUYIQ-YMDACDOVSA-M |
Isomeric SMILES |
C=CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
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